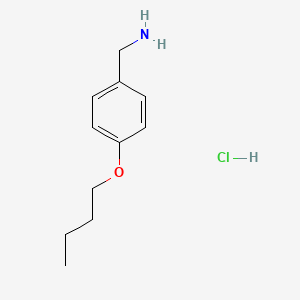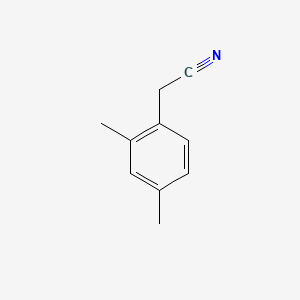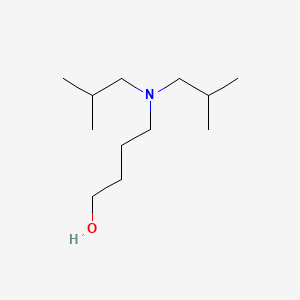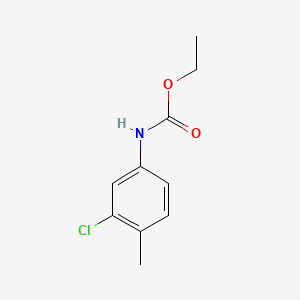
Flupyrsulfuron-methyl
Overview
Description
Flupyrsulfuron-methyl is a herbicide active substance used for the pre-emergence and post-emergence control of both annual broadleaf and annual grass weeds. It is particularly effective against black-grass and loose silky-bent in winter cereal crops, linseed, and seed production of forage grasses . This compound belongs to the sulfonylurea class of herbicides, which are known for their high efficacy at low application rates and their ability to inhibit the acetolactate synthase (ALS) enzyme in plants .
Preparation Methods
The synthesis of flupyrsulfuron-methyl involves several steps, starting with the reaction of 4-tert-butoxy-1,1,1-trifluoro-3-buten-2-one and methyl malonamide to form an intermediate. This intermediate undergoes cyclization, chlorination, and sulfonation to produce a sulfonamide. The final step involves reacting this sulfonamide with dimethoxypyrimidinyl carbamate to yield this compound .
Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Flupyrsulfuron-methyl undergoes various chemical reactions, including:
Hydrolysis: In aqueous environments, it can hydrolyze to form its corresponding acid and alcohol derivatives.
Oxidation: It can be oxidized under specific conditions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form various derivatives.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Flupyrsulfuron-methyl is primarily used in agricultural research for its herbicidal properties. It is studied for its effectiveness in controlling a wide range of weeds in various crops. Additionally, its mode of action as an ALS inhibitor makes it a valuable tool in studying plant biochemistry and physiology .
In environmental science, research focuses on its degradation pathways, environmental fate, and impact on non-target organisms. Studies also explore its potential for resistance management in weed populations .
Mechanism of Action
Flupyrsulfuron-methyl exerts its herbicidal effects by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of cell division and growth, ultimately causing the death of the plant . The compound is absorbed through the roots and leaves and translocated throughout the plant, ensuring effective control of both emerged and emerging weeds .
Comparison with Similar Compounds
Flupyrsulfuron-methyl is part of the sulfonylurea class of herbicides, which includes other compounds such as:
- Chlorimuron-ethyl
- Metsulfuron-methyl
- Nicosulfuron
- Rimsulfuron
Compared to these similar compounds, this compound is unique in its high efficacy against specific weed species like black-grass and loose silky-bent. Its chemical structure, which includes a trifluoromethyl group, contributes to its distinct physicochemical properties and herbicidal activity .
Properties
IUPAC Name |
methyl 2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-6-(trifluoromethyl)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3N5O7S/c1-28-9-6-10(29-2)21-13(20-9)22-14(25)23-31(26,27)11-7(12(24)30-3)4-5-8(19-11)15(16,17)18/h4-6H,1-3H3,(H2,20,21,22,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVOKYWXACGVGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)C2=C(C=CC(=N2)C(F)(F)F)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80162796 | |
| Record name | Flupyrsulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144740-53-4 | |
| Record name | Flupyrsulfuron-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144740534 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupyrsulfuron-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80162796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPYRSULFURON-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D7IY4M255 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















